molecular formula C8H7ClN2OS B1275001 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 100003-81-4

7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B1275001
M. Wt: 214.67 g/mol
InChI Key: CTOHNLKENNHCNA-UHFFFAOYSA-N
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Description

The compound 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a bi-heterocyclic compound that has been the subject of various studies due to its potential biological activities. The interest in this compound and its derivatives stems from their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and possibly anti-HIV agents .

Synthesis Analysis

The synthesis of thiazolopyrimidin-5-one derivatives typically involves the use of trichloromethyl substituents as leaving groups. A regiospecific reaction of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones with 2-aminothiazole has been reported to yield a series of 6-methyl- and 7-alkyl(aryl)-5H-thiazolo[3,2-a]pyrimidin-5-ones with good yields ranging from 45% to 89% . Another approach for synthesizing a related compound, 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one, was discovered serendipitously using POCl3 and a thiobarbituric acid derivative, resulting in a 40% yield .

Molecular Structure Analysis

The molecular structure of 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one, a closely related compound, was characterized using various spectroscopic techniques, including H nuclear magnetic resonance (NMR), UV-Vis, and Fourier transform infrared (FTIR) spectroscopy. The structure was further confirmed by single crystal X-ray diffraction, which revealed that the compound crystallizes in the P-1 triclinic space group with two conformeric molecules per asymmetric unit. Supramolecular interactions were studied using Hirshfeld surface analysis and 2D fingerprint plots .

Chemical Reactions Analysis

The chemical reactivity of related thiazolopyrimidin-5-one derivatives has been explored. For instance, the reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with tert-butyl hypochlorite and molecular bromine were investigated, as well as the replacement of the chlorine atom in the chloromethyl group with piperidine and morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidin-5-one derivatives are closely related to their molecular structure and the substituents present on the thiazole and pyrimidine rings. The spectroscopic data, including IR, NMR, and MS, provide insights into the electronic and structural features of these compounds, which are crucial for understanding their reactivity and potential biological activities . The interaction of these compounds with biomolecules, such as bovine serum albumin, has been studied using UV, fluorescence, and molecular docking studies, which is important for assessing their pharmacokinetic properties .

Scientific Research Applications

1. Antifungal and Antioxidant Applications

  • Application Summary : Thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their antifungal and antioxidant properties .
  • Methods : The compounds were synthesized from α,α-ketene dithioacetals . Their structures were confirmed by elemental analysis, IR, 1H NMR, and 13C NMR .
  • Results : Preliminary bioassay showed that most of them exhibited certain-to-excellent antioxidant and antifungal activity . Some showed significant antioxidant activity at 10 µg/mL while others exhibited better antifungal activity at 100 µg/mL .

2. Antitumor, Antibacterial, and Anti-inflammatory Applications

  • Application Summary : 2-substituted thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their antitumor, antibacterial, and anti-inflammatory activities .
  • Methods : Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .
  • Results : High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated .

3. Antimalarial and HIV Reverse Transcriptase Inhibitor

  • Application Summary : Thiazolo[3,2-a]pyrimidines have potential applications as antimalarials and inhibitors of HIV reverse transcriptase .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not provided in the source .

4. Antagonists of the 5-HT2 Serotonin Receptor

  • Application Summary : Thiazolo[3,2-a]pyrimidines can potentially act as antagonists of the 5-HT2 serotonin receptor, which could be useful for the treatment of depression .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not provided in the source .

5. Influenza Virus RNA Polymerase Inhibitor

  • Application Summary : Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is similar to the thiazolo[3,2-a]pyrimidine scaffold, have been found to inhibit influenza virus RNA polymerase .
  • Methods : The compounds were synthesized and their ability to inhibit influenza virus RNA polymerase was evaluated .
  • Results : One of the compounds was found to have a very promising ability to inhibit influenza virus RNA polymerase .

6. Antitubercular and Hypoglycemic Applications

  • Application Summary : Thiazolo[3,2-a]pyrimidines have been known to exhibit antitubercular and hypoglycemic activities .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not provided in the source .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can be found at the provided link . It’s important to handle this compound with care and use personal protective equipment.

properties

IUPAC Name

7-(chloromethyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-5-4-13-8-10-6(3-9)2-7(12)11(5)8/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOHNLKENNHCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CC(=O)N12)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402281
Record name 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

CAS RN

100003-81-4
Record name 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This compound was synthesized from 2-amino-4-methyl thiazole (5.0 g, 43.710 mmol) and ethyl chloroacetoacetate (9.893 g, 59.561 mmol) in polyphosphoric acid (40.0 g) according to the procedure described in Step 1, Intermediate 2 to afford 8.0 g of the desired compound as a black solid; 1H NMR (300 MHz, DMSO-d6) δ 2.67 (s, 3H), 4.53 (s, 2H), 6.27 (s, 1H), 7.05 (s, 1H); ESI-MS (m/z) 215.39 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.893 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound was synthesized from 2-amino-4-methyl thiazole (5.0 g, 43.710 mmol) and ethyl chloroacetoacetate (9.893 g, 59.561 mmol) in polyphosphoric acid (40.0 g) according to the procedure described in Step 1, Intermediate 2 to afford 8.0 g of the desired compound as a black solid; 1H NMR (300 MHz, DMSO-d6) δ 2.67 (s, 3H), 4.53 (s, 2H), 6.27 (s, 1H), 7.05 (s, 1H); ESI-MS (m/z) 215.39 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.893 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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